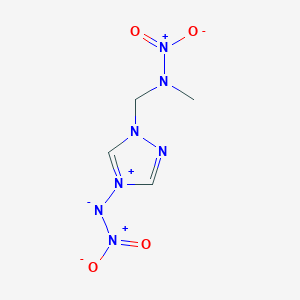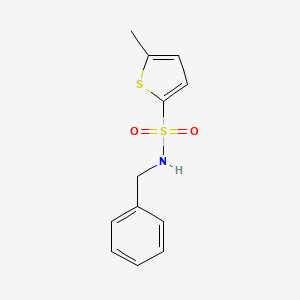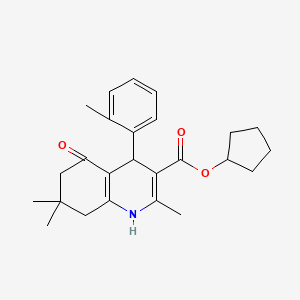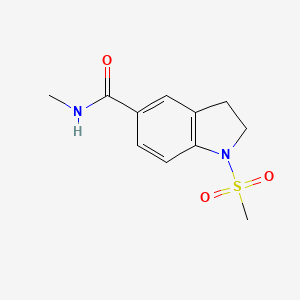
5-methoxy-N-(3-methoxypropyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a tryptamine derivative . It shares many similarities with schedule I tryptamine hallucinogens such as alpha-ethyltryptamine, N,N-dimethyltryptamine, N,N-diethyltryptamine, bufotenine, psilocybin, and psilocin . This substance is known for its hallucinogenic effects .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-methoxy-N-(3-methoxypropyl)-2-nitrobenzamide, has a molecular formula of C12H16N2O5 and a molecular weight of 268.27 .Physical And Chemical Properties Analysis
For the similar compound, 5-methoxy-N-(3-methoxypropyl)-2-nitrobenzamide, the predicted boiling point is 428.0±45.0 °C, and the predicted density is 1.211±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Psychoactive Effects and Recreational Use
- Effects : It elicits hallucinations similar to those produced by schedule I hallucinogens. The threshold dose for psychoactive effects is 4 mg, with effective doses ranging from 6 to 20 mg. Effects last approximately 3 to 6 hours, with peak effects occurring 1 to 1.5 hours after administration .
- Illicit Use : Abused for its hallucinogenic-like effects, 5-MeO-DIPT is sometimes used as a substitute for MDMA. It is administered orally (powder, tablets, or capsules) or via smoking/snorting .
Neuropharmacology and Receptor Activity
- Subjective Effects : Users report altered sensory perception, emotional enhancement, and behavioral disinhibition .
Toxicology and Safety Concerns
Youth and Young Adult Population
- Trends : Reports of 5-MeO-DIPT have fluctuated over the years, with a sharp increase in 2011 followed by a decline .
Comparison with Other Tryptamines
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methoxy-N-(3-methoxypropyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-10-8-11(2)13(9-12(10)18-4)19(15,16)14-6-5-7-17-3/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEVLAHLVFRFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]benzamide](/img/structure/B5147860.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5147878.png)
![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)

![methyl {[3-cyano-4-(3-cyclohexen-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetate](/img/structure/B5147884.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5147889.png)


![3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5147916.png)
![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)
